2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide
Description
Properties
IUPAC Name |
2-morpholin-4-yl-1,3-thiazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c9-11-7(13)6-5-15-8(10-6)12-1-3-14-4-2-12/h5H,1-4,9H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGOQUVVURRPDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by various case studies and research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The morpholine group enhances solubility and bioavailability, making it a promising candidate for drug development.
- Molecular Formula: C₈H₁₃N₃O₂S
- Molecular Weight: 201.27 g/mol
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound against various cancer cell lines.
The structure-activity relationship (SAR) indicates that the thiazole moiety is essential for cytotoxic activity. The presence of electron-donating groups enhances the compound's efficacy.
Antimicrobial Activity
The compound also exhibits significant antimicrobial properties against various pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These results suggest that this compound may be developed as a novel antimicrobial agent.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has shown promise in reducing inflammation.
- Model: Carrageenan-induced paw edema in rats.
- Dosing: Administered at doses of 10 mg/kg and 20 mg/kg.
- Results: Significant reduction in paw swelling was observed compared to the control group, indicating potent anti-inflammatory effects .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Interference with Cell Cycle Progression: It has been shown to induce apoptosis in cancer cells by activating caspases.
- Modulation of Immune Response: The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines.
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was further explored through time-kill studies, which indicated that the compound disrupts bacterial cell membrane integrity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate effectiveness against various bacterial strains. For instance, a study highlighted its activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Case Study: Antimicrobial Efficacy
A recent study tested several derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the thiazole structure enhanced antimicrobial efficacy, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Anticancer Properties
The anticancer potential of this compound has been extensively studied. It has shown cytotoxic effects on various cancer cell lines, including liver cancer (Huh-7) and lung cancer (A549) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Data Table: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Huh-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
| MCF-7 | 30 | Inhibition of proliferation |
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated antioxidant activity. This property is crucial in combating oxidative stress-related diseases. The compound's ability to scavenge free radicals was evaluated using various assays, showing promising results .
Case Study: Antioxidant Evaluation
In a study assessing the antioxidant capacity of this compound, it was found to significantly reduce oxidative stress markers in vitro. The results indicated a dose-dependent effect, with higher concentrations leading to greater reductions in reactive oxygen species (ROS) levels .
Chemical Reactions Analysis
Formation of 1,3,4-Oxadiazoles
The carbohydrazide undergoes cyclocondensation with carboxylic acids under basic conditions to form 1,3,4-oxadiazole derivatives. This reaction is pivotal for generating bioactive heterocycles .
Reagents/Conditions :
-
Carboxylic acid (RCOOH)
-
NaOH (10% aqueous)
-
Ethanol, reflux (4–6 hours)
Example Reaction :
Key Products :
| R Group | Product Name | Biological Activity (if tested) |
|---|---|---|
| 4-F-C₆H₄ | 5-(4-fluorophenyl)-1,3,4-oxadiazole | Antifungal, anticancer |
| 4-Cl-C₆H₄ | 5-(4-chlorophenyl)-1,3,4-oxadiazole | Antimicrobial |
Nucleophilic Substitution at the Thiazole Ring
The electron-deficient C-2 and C-5 positions of the thiazole ring participate in electrophilic substitution. Halogenation and coupling reactions are common .
Bromination
Reagents/Conditions :
-
Bromine (Br₂) in acetic acid
-
Room temperature (2–4 hours)
Product :
Hydrazide to Thiazolidinone Conversion
Reaction with α-halo carbonyl compounds yields thiazolidinone derivatives, expanding structural diversity .
Reagents/Conditions :
-
Monochloroacetic acid
-
Anhydrous NaOAc, glacial acetic acid
-
Reflux (6–8 hours)
Example Product :
Key Feature :
Oxidation of the Thiazole Ring
Controlled oxidation modifies the sulfur atom, producing sulfoxides or sulfones .
Reagents/Conditions :
-
m-CPBA (m-chloroperbenzoic acid)
-
Dichloromethane, 0°C → RT (12 hours)
Product :
Reduction of the Hydrazide Group
Lithium aluminum hydride (LiAlH₄) reduces the hydrazide to a primary amine .
Reagents/Conditions :
-
LiAlH₄, dry THF
-
Reflux (2 hours)
Product :
Reaction Optimization Strategies
Q & A
Q. What are the recommended synthetic routes for 2-(Morpholin-4-yl)-1,3-thiazole-4-carbohydrazide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides with α-haloketones or via functionalization of pre-formed thiazole cores. For example:
- Step 1: React morpholine with a thiourea derivative to introduce the morpholinyl group into the thiazole ring.
- Step 2: Introduce the carbohydrazide moiety via hydrazination of the thiazole-4-carbonyl chloride intermediate.
Optimization Strategies:
- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and reaction efficiency.
- Catalyze cyclization steps with Lewis acids (e.g., ZnCl₂) to improve yields .
- Monitor reaction progress via TLC or HPLC to minimize side products.
Table 1: Representative Yields and Conditions from Analogous Syntheses
| Substituent | Reaction Time (h) | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Methylphenyl | 12 | Ethanol | None | 69 | |
| 4-Chlorophenyl | 10 | DMF | ZnCl₂ | 73 | |
| Morpholin-4-yl* | 8–10 (predicted) | DMSO | H₂SO₄ | ~70 |
*Predicted based on morpholine substitution in similar heterocycles .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- IR Spectroscopy: Identify key functional groups (e.g., N-H stretch at 3200–3300 cm⁻¹, C=O at 1650–1700 cm⁻¹, and C=N at 1600 cm⁻¹) .
- NMR Spectroscopy:
- Mass Spectrometry (EI-MS): Expect molecular ion peaks matching the exact mass (e.g., m/z 268.3 for C₈H₁₂N₄O₂S).
- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity; retention times vary with mobile phase (e.g., acetonitrile/water gradients) .
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in anticancer or antimicrobial assays?
Methodological Answer:
- Anticancer Screening:
- Use the MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Compare with positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry (Annexin V/PI staining) .
- Antimicrobial Testing:
- Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Include reference antibiotics (e.g., ampicillin) and monitor minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity data for thiazole-carbohydrazide derivatives?
Methodological Answer:
- Replicate Studies: Ensure consistent assay conditions (e.g., cell passage number, serum concentration).
- Dose-Response Curves: Use a wide concentration range (e.g., 0.1–100 µM) to account for variability in potency.
- Target Validation: Employ siRNA knockdown or CRISPR-Cas9 to confirm target specificity if conflicting mechanisms are reported.
- Meta-Analysis: Compare data across multiple studies (e.g., IC₅₀ values in different cell lines) to identify trends .
Q. How does the presence of the morpholinyl group influence the compound’s physicochemical properties and bioactivity compared to other substituents?
Methodological Answer:
- Physicochemical Impact:
- The morpholinyl group enhances solubility due to its hydrophilic nature (logP reduction by ~1.5 units).
- Basic nitrogen in morpholine improves membrane permeability (measured via PAMPA assay).
- Bioactivity:
- Morpholinyl derivatives show improved anticancer activity compared to phenyl-substituted analogs (e.g., IC₅₀ = 12 µM vs. 25 µM in MCF-7 cells) .
- The group may act as a hydrogen-bond acceptor, enhancing interactions with biological targets (e.g., kinase ATP-binding pockets).
Table 2: Substituent Effects on Bioactivity
| Substituent | LogP | IC₅₀ (MCF-7, µM) | MIC (S. aureus, µg/mL) |
|---|---|---|---|
| Morpholin-4-yl | 1.2 | 12.0 | 32 |
| 4-Chlorophenyl | 2.8 | 25.4 | 64 |
| 2-Methylphenyl | 2.5 | 28.7 | 128 |
Q. What computational methods are suitable for predicting the binding affinity and interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Glide to model interactions with targets (e.g., VEGFR-2, topoisomerase II).
- Molecular Dynamics (MD): Simulate ligand-protein stability in explicit solvent (e.g., 100 ns trajectories) using GROMACS.
- QSAR Models: Develop regression models correlating substituent descriptors (e.g., Hammett σ) with activity data .
Q. In stability studies under varying pH and temperature, what degradation products are observed, and how are they characterized?
Methodological Answer:
- Forced Degradation:
- Acidic (0.1 M HCl, 40°C): Hydrolysis of the carbohydrazide group to carboxylic acid.
- Basic (0.1 M NaOH, 40°C): Cleavage of the thiazole ring.
- Oxidative (3% H₂O₂): Sulfoxide formation on the thiazole sulfur.
- Characterization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
